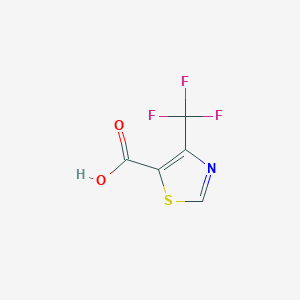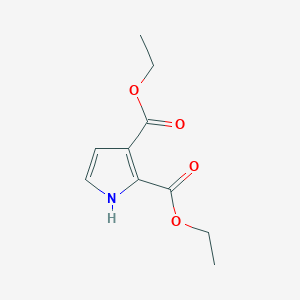![molecular formula C18H25N5O2 B2820365 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-11-9](/img/structure/B2820365.png)
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione (CTP) is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CTP is a potent and selective antagonist of the adenosine A1 receptor, which is involved in various physiological and pathological processes.
Mécanisme D'action
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is involved in various physiological and pathological processes, including cardiovascular function, inflammation, and neurotransmission. By blocking the adenosine A1 receptor, 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can modulate the activity of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway.
Biochemical and Physiological Effects:
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has been shown to have various biochemical and physiological effects, including reducing inflammation, improving cardiac function, inhibiting tumor growth, and improving cognitive function. 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has also been shown to modulate the activity of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of the receptor activity. However, 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione research include further elucidation of its pharmacological effects and signaling pathways, as well as the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione may also have potential applications in other diseases, including metabolic disorders and autoimmune diseases. Additionally, 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione may have potential applications in combination therapy with other drugs for synergistic effects.
Méthodes De Synthèse
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can be synthesized by several methods, including the condensation of 2,6-dichloropurine with cyclopentylamine, followed by alkylation with 2,3,4-trimethyl-1-pentene and propylamine. Another method involves the reaction of 2,6-dichloropurine with cyclopentylamine, followed by alkylation with 2,3,4-trimethyl-1-pentene and propylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders. 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In cancer, 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit tumor growth and metastasis by targeting the adenosine A1 receptor. In neurological disorders, 6-Cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-5-10-21-16(24)14-15(20(4)18(21)25)19-17-22(13-8-6-7-9-13)11(2)12(3)23(14)17/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODHRUPWRBLRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

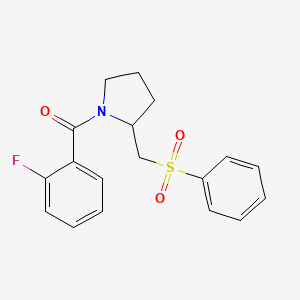
![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)
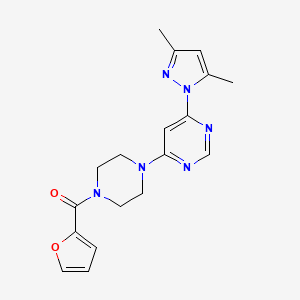
![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)
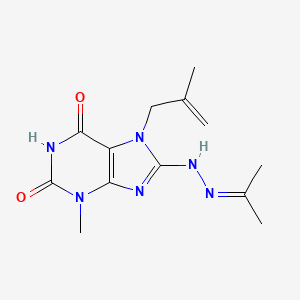
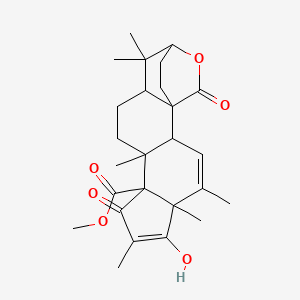
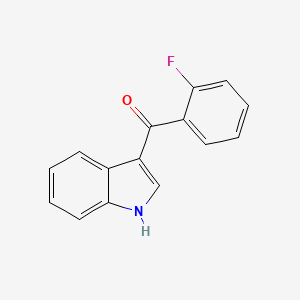
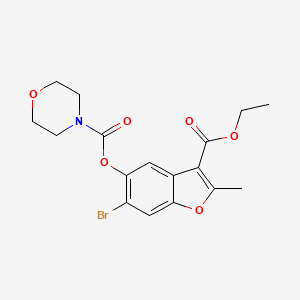
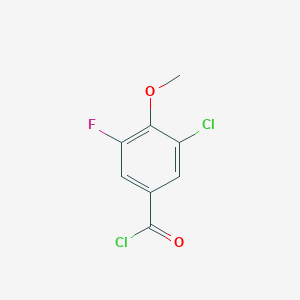
![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)
